molecular formula C7H15F3NO3P B14253465 Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate CAS No. 166528-55-8

Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate

Cat. No.: B14253465
CAS No.: 166528-55-8
M. Wt: 249.17 g/mol
InChI Key: LOGRQDMJXINMGL-UHFFFAOYSA-N
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Description

Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate is an organophosphorus compound that contains a trifluoromethyl group, an amino group, and a phosphonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable trifluoromethylated precursor. One common method involves the use of diethyl (3,3,3-trifluoropropyl)phosphonate as a starting material, which is then subjected to aminomethylation reactions to introduce the amino group . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Amines and Ammonia: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted phosphonates, phosphonic acids, and heterocyclic compounds.

Scientific Research Applications

Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can affect its binding affinity and activity. The amino group can participate in various biochemical pathways, leading to the modulation of biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (3,3,3-trifluoropropyl)phosphonate
  • Diethyl (2-oxo-3,3,3-trifluoropropyl)phosphonate
  • Diethyl (3,3,4,4,4-pentafluorobutyl)phosphonate

Uniqueness

Diethyl (2-amino-3,3,3-trifluoropropyl)phosphonate is unique due to the presence of both an amino group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amino group provides reactivity and potential for further functionalization .

Properties

CAS No.

166528-55-8

Molecular Formula

C7H15F3NO3P

Molecular Weight

249.17 g/mol

IUPAC Name

3-diethoxyphosphoryl-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C7H15F3NO3P/c1-3-13-15(12,14-4-2)5-6(11)7(8,9)10/h6H,3-5,11H2,1-2H3

InChI Key

LOGRQDMJXINMGL-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(C(F)(F)F)N)OCC

Origin of Product

United States

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